molecular formula C18H19NO4 B2435787 4'-((tert-Butoxycarbonyl)amino)-[1,1'-biphenyl]-2-carboxylic acid CAS No. 927801-54-5

4'-((tert-Butoxycarbonyl)amino)-[1,1'-biphenyl]-2-carboxylic acid

Cat. No.: B2435787
CAS No.: 927801-54-5
M. Wt: 313.353
InChI Key: JBIUMLRUCHFEDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4’-((tert-Butoxycarbonyl)amino)-[1,1’-biphenyl]-2-carboxylic acid is a compound that features a biphenyl core with a tert-butoxycarbonyl (Boc) protected amino group and a carboxylic acid functional group. This compound is often used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-((tert-Butoxycarbonyl)amino)-[1,1’-biphenyl]-2-carboxylic acid typically involves the protection of an amino group with a tert-butoxycarbonyl group. The precursor, di-tert-butyl dicarbonate, is a great electrophile for nucleophilic addition of the amine. The reaction proceeds through a nucleophilic addition-elimination mechanism, forming a tetrahedral intermediate. The elimination step expels a carbonate ion, which can either deprotonate the amine or undergo spontaneous decarboxylation, yielding a strong base tert-butoxide .

Industrial Production Methods: In industrial settings, the synthesis of Boc derivatives of amino acids using di-tert-butyl pyrocarbonate is optimized by studying the influence of reaction conditions on the yield of the desired product . The process involves dissolving the oil in ether, mixing with dicyclohexylamine, and filtering off the precipitate, which is then washed with ether and dried in a vacuum .

Chemical Reactions Analysis

Types of Reactions: 4’-((tert-Butoxycarbonyl)amino)-[1,1’-biphenyl]-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include deprotected amino acids, substituted biphenyl derivatives, and oxidized carboxylic acids.

Scientific Research Applications

4’-((tert-Butoxycarbonyl)amino)-[1,1’-biphenyl]-2-carboxylic acid is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of 4’-((tert-Butoxycarbonyl)amino)-[1,1’-biphenyl]-2-carboxylic acid involves the cleavage of the Boc protecting group under acidic conditions. The resonance stabilization puts a partial positive charge on the oxygen bonded to the tert-butyl group, facilitating its cleavage. The resulting carbocation can be stabilized by undergoing elimination by the trifluoroacetate ion .

Comparison with Similar Compounds

Uniqueness: 4’-((tert-Butoxycarbonyl)amino)-[1,1’-biphenyl]-2-carboxylic acid is unique due to its biphenyl core, which provides rigidity and stability to the molecule. This structural feature makes it particularly useful in the synthesis of pharmaceuticals and other biologically active compounds.

Properties

IUPAC Name

2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c1-18(2,3)23-17(22)19-13-10-8-12(9-11-13)14-6-4-5-7-15(14)16(20)21/h4-11H,1-3H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBIUMLRUCHFEDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.